Cas no 21036-68-0 (2-Hydrazino-4-(2-thienyl)thiazole)

2-Hydrazino-4-(2-thienyl)thiazole 化学的及び物理的性質
名前と識別子
-
- 2-Hydrazino-4-(2-thienyl)thiazole
- 2-Hydrazinyl-4-(thiophen-2-yl)thiazole
- AKOS010968114
- 2-HYDRAZINYL-4-(THIOPHEN-2-YL)-1,3-THIAZOLE
- 2(3H)-Thiazolone, 4-(2-thienyl)-, hydrazone
- (4-thiophen-2-yl-1,3-thiazol-2-yl)hydrazine
- (4-Thiophen-2-yl-thiazol-2-yl)-hydrazine
- 21036-68-0
- CS-0336475
- MFCD06739917
-
- MDL: MFCD06739917
- インチ: InChI=1S/C7H7N3S2/c8-10-7-9-5(4-12-7)6-2-1-3-11-6/h1-4H,8H2,(H,9,10)
- InChIKey: QYFFQQHJTLJVGU-UHFFFAOYSA-N
- ほほえんだ: C1=CSC(=C1)C2=CSC(=N2)NN
計算された属性
- せいみつぶんしりょう: 197.00813958g/mol
- どういたいしつりょう: 197.00813958g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 107Ų
2-Hydrazino-4-(2-thienyl)thiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM314653-1g |
2-Hydrazinyl-4-(thiophen-2-yl)thiazole |
21036-68-0 | 95% | 1g |
$541 | 2023-01-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1407145-1g |
2-Hydrazinyl-4-(thiophen-2-yl)thiazole |
21036-68-0 | 95+% | 1g |
¥3564 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1407145-5g |
2-Hydrazinyl-4-(thiophen-2-yl)thiazole |
21036-68-0 | 95+% | 5g |
¥14148 | 2023-04-14 | |
1PlusChem | 1P00I4HJ-100mg |
2(3H)-Thiazolone, 4-(2-thienyl)-, hydrazone |
21036-68-0 | 100mg |
$72.00 | 2025-02-28 | ||
Chemenu | CM314653-1g |
2-Hydrazinyl-4-(thiophen-2-yl)thiazole |
21036-68-0 | 95% | 1g |
$464 | 2021-08-18 | |
A2B Chem LLC | AI44823-100mg |
(4-Thiophen-2-yl-thiazol-2-yl)-hydrazine |
21036-68-0 | 100mg |
$69.00 | 2024-04-20 | ||
1PlusChem | 1P00I4HJ-1g |
2(3H)-Thiazolone, 4-(2-thienyl)-, hydrazone |
21036-68-0 | 1g |
$592.00 | 2023-12-19 | ||
A2B Chem LLC | AI44823-1g |
(4-Thiophen-2-yl-thiazol-2-yl)-hydrazine |
21036-68-0 | 1g |
$522.00 | 2024-01-01 | ||
Fluorochem | 026401-1g |
4-Thiophen-2-yl-thiazol-2-yl)-hydrazine |
21036-68-0 | 1g |
£490.00 | 2022-03-01 |
2-Hydrazino-4-(2-thienyl)thiazole 関連文献
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
2-Hydrazino-4-(2-thienyl)thiazoleに関する追加情報
Comprehensive Overview of 2-Hydrazino-4-(2-thienyl)thiazole (CAS No. 21036-68-0): Properties, Applications, and Research Insights
2-Hydrazino-4-(2-thienyl)thiazole (CAS No. 21036-68-0) is a heterocyclic compound featuring a thiazole core substituted with a hydrazino group and a thienyl moiety. This unique molecular structure endows it with versatile chemical reactivity, making it a valuable intermediate in pharmaceutical, agrochemical, and material science research. The compound’s thiazole-thiophene hybrid scaffold has garnered attention due to its potential bioactivity, particularly in drug discovery targeting inflammation, microbial infections, and metabolic disorders.
Recent studies highlight the growing interest in 2-Hydrazino-4-(2-thienyl)thiazole derivatives as precursors for synthesizing anticancer agents and antioxidants. Researchers are exploring its role in modulating enzymatic pathways, such as COX-2 inhibition, which aligns with the current focus on non-steroidal anti-inflammatory drugs (NSAIDs) alternatives. Additionally, its electron-rich heterocyclic system makes it a candidate for developing organic semiconductors, a hot topic in renewable energy and flexible electronics.
From a synthetic chemistry perspective, CAS No. 21036-68-0 serves as a building block for multi-component reactions (MCRs), enabling efficient construction of complex molecules. Its hydrazino group facilitates condensation reactions with carbonyl compounds, yielding hydrazones and triazoles—key motifs in medicinal chemistry. This adaptability addresses the demand for green chemistry solutions, as it reduces waste and step counts in synthetic routes.
In material science, the thienyl-thiazole backbone contributes to π-conjugation, enhancing optoelectronic properties. This has implications for OLEDs and solar cell technologies, where researchers seek cost-effective, high-performance materials. The compound’s thermal stability and solubility profile further support its utility in polymeric coatings and conductive inks.
Analytical characterization of 2-Hydrazino-4-(2-thienyl)thiazole typically involves HPLC, NMR, and mass spectrometry, ensuring purity for research applications. Safety data sheets emphasize standard laboratory handling protocols, though it is not classified as hazardous under major regulatory frameworks. As sustainability gains traction, future work may explore biocatalytic synthesis of this compound to align with circular economy principles.
The intersection of drug discovery and materials innovation positions CAS No. 21036-68-0 as a compound of enduring relevance. With patents emerging around its derivatives, industrial adoption is likely to expand, particularly in personalized medicine and wearable technology—trends dominating scientific and consumer discourse today.
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